molecular formula C13H17NO3 B11817487 methyl (2S,4S)-4-benzyloxypyrrolidine-2-carboxylate

methyl (2S,4S)-4-benzyloxypyrrolidine-2-carboxylate

Cat. No.: B11817487
M. Wt: 235.28 g/mol
InChI Key: GYBYGFMCYASWNS-RYUDHWBXSA-N
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Description

Methyl (2S,4S)-4-benzyloxypyrrolidine-2-carboxylate is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound is characterized by its pyrrolidine ring, which is substituted with a benzyloxy group and a carboxylate ester. The stereochemistry of the compound is defined by the (2S,4S) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,4S)-4-benzyloxypyrrolidine-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate pyrrolidine derivative.

    Protection of Functional Groups: Protecting groups such as benzyl groups are introduced to protect reactive sites during the synthesis.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through cyclization reactions.

    Introduction of the Benzyloxy Group: The benzyloxy group is introduced via nucleophilic substitution reactions.

    Esterification: The carboxylate ester is formed through esterification reactions using methanol and acid catalysts.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Continuous Flow Reactors: To enhance reaction efficiency and control.

    Purification Techniques: Such as crystallization and chromatography to achieve the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S)-4-benzyloxypyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Reduction of the ester group to alcohols.

    Substitution: Nucleophilic substitution reactions at the benzyloxy group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl (2S,4S)-4-benzyloxypyrrolidine-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl (2S,4S)-4-benzyloxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S,4R)-4-benzyloxypyrrolidine-2-carboxylate: Differing in stereochemistry, leading to different biological activities.

    Methyl (2R,4S)-4-benzyloxypyrrolidine-2-carboxylate: Another stereoisomer with distinct properties.

    Methyl (2R,4R)-4-benzyloxypyrrolidine-2-carboxylate: Yet another stereoisomer with unique characteristics.

Uniqueness

Methyl (2S,4S)-4-benzyloxypyrrolidine-2-carboxylate is unique due to its specific (2S,4S) configuration, which imparts distinct chemical and biological properties. This stereochemistry can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

methyl (2S,4S)-4-phenylmethoxypyrrolidine-2-carboxylate

InChI

InChI=1S/C13H17NO3/c1-16-13(15)12-7-11(8-14-12)17-9-10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3/t11-,12-/m0/s1

InChI Key

GYBYGFMCYASWNS-RYUDHWBXSA-N

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)OCC2=CC=CC=C2

Canonical SMILES

COC(=O)C1CC(CN1)OCC2=CC=CC=C2

Origin of Product

United States

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